molecular formula C15H13BrF2N2O3S B4759655 N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4759655
M. Wt: 419.2 g/mol
InChI Key: ZYAKUSRPZDAJKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N2-(3-bromophenyl)-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide often involves visible-light-promoted radical (phenylsulfonyl)methylation reactions, starting from bromomethyl phenyl sulfone derivatives. This method provides mild and efficient access to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).

Molecular Structure Analysis

The crystal structure and spectroscopic properties of molecules with similar frameworks have been determined through techniques like X-ray diffraction, IR, and NMR spectroscopy. These studies help in understanding the molecular and crystal structure, offering insights into the compound's geometric configuration and electronic properties (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonyl and methyl groups often lead to the formation of complex heterocycles, demonstrating the compound's reactive versatility. For instance, the use of bromoethylsulfonium salt has been shown to facilitate the synthesis of 1,4-heterocyclic compounds such as morpholines and benzoxazepines in good yields (Yar, McGarrigle, & Aggarwal, 2009).

Physical Properties Analysis

The physical properties of such a compound can be influenced by its molecular structure, including aspects like solubility, melting point, and crystallinity. These properties are essential for understanding the compound's behavior in various solvents and conditions, although specific studies on N2-(3-bromophenyl)-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide's physical properties are not directly available.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from related studies. For example, the ability of similar compounds to undergo nucleophilic substitution or addition reactions highlights the reactivity of the sulfonyl and bromophenyl groups. The synthesis and transformation of cyclic sulfoximines demonstrate the potential for creating diverse molecular structures from similar precursors (Ye et al., 2014).

properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2N2O3S/c1-24(22,23)20(11-5-2-4-10(16)8-11)9-14(21)19-15-12(17)6-3-7-13(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAKUSRPZDAJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-bromophenyl)-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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